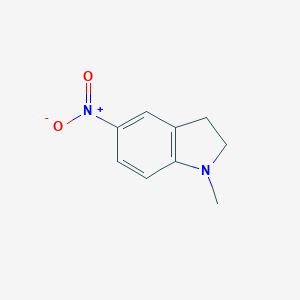

1-Methyl-5-nitroindoline

Description

Overview of Indoline (B122111) Derivatives in Chemical Sciences

The indoline scaffold, a bicyclic heterocyclic organic compound, is a fundamental structure in a vast array of natural and synthetic molecules. nih.gov Its derivatives are central to numerous areas of chemical and pharmaceutical science.

The history of indoline is intrinsically linked to the study of the dye indigo. wikipedia.orgnjit.edu In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole (B1671886) using zinc dust, laying the groundwork for this field of chemistry. wikipedia.orgnih.gov While certain indole derivatives were significant as dyestuffs through the late 19th century, interest in the indole nucleus surged in the 1930s. wikipedia.org This renewed focus was driven by the discovery that the indole structure is a core component of many important alkaloids, such as tryptophan, and plant hormones. wikipedia.orgnjit.edu This historical foundation has paved the way for extensive modern research into its hydrogenated form, indoline.

Substituted indolines are recognized as crucial pharmacophores, appearing in a multitude of biologically active compounds, particularly those that affect the central nervous system. sci-hub.se The indoline structure is a common feature in natural products and synthetic compounds with medicinal value, forming the backbone of various drugs used in treatments for cancer, bacterial infections, and cardiovascular diseases. nih.govrhhz.net The importance of this heterocyclic system is underscored by the continuous development of new and efficient synthetic methodologies to construct substituted indolines. sci-hub.se Modern synthetic strategies include metal-free photocatalysis, intramolecular cycloadditions, and various metal-catalyzed reactions (e.g., palladium, nickel, rhodium), which enable the creation of indolines with diverse and complex substitution patterns. sci-hub.seacs.orgnih.govorganic-chemistry.org Enantiomerically pure substituted indolines are particularly significant as they are frequently found in alkaloid natural products and other biologically active molecules. rhhz.netresearchgate.net

Specific Research Relevance of 1-Methyl-5-nitroindoline

Within the broad class of indoline derivatives, this compound holds specific value in specialized areas of chemical research.

This compound is a derivative of 5-nitroindoline (B147364), characterized by a methyl group at the N1 position and a nitro group at the 5-position of the indoline ring. It belongs to the broader class of nitroindolines, which have been investigated for various scientific applications. For instance, N-acyl-7-nitroindolines are well-known for their use as photolabile "caged" compounds, which can release biologically active molecules like amino acids upon irradiation with light. acs.orgnih.govnih.gov Derivatives of 5-nitroindole (B16589) have also been synthesized and evaluated as potential anticancer agents that bind to c-Myc G-quadruplex DNA structures. nih.gov The electroreduction of 1-methyl-5-nitroindole has been studied, leading to the formation of ring-substituted amino derivatives through iminoquinone-type intermediates. cdnsciencepub.com

The most prominent research application of this compound is its use as a specialized molecular probe. Its solvatochromic properties—the change in its light absorption spectrum depending on the polarity of the solvent—make it a valuable tool for studying the microenvironment of chemical systems. acs.orgnih.gov

Specifically, this compound has been employed to investigate structural changes in liquid water at different temperatures. acs.orgnih.gov As a probe, its absorption spectrum provides insights into the solvent's properties without being influenced by hydrogen bond acidity. scispace.com It serves as the non-acidic homomorph to 5-nitroindoline in a method to establish a generalized solvent basicity scale, which is crucial for understanding reaction mechanisms and solvent effects in various chemical processes. scispace.com The key feature is that its solvatochromism depends on solvent dipolarity and polarizability, allowing it to report on the physical characteristics of its environment. nih.gov

Research Findings on this compound as a Water Structure Probe

| Parameter Measured | Observation | Implication | Citation |

|---|---|---|---|

| Peak Wavenumber vs. Temperature | A distinct minimum is observed at 43 °C. | Indicates a structural change in liquid water at ambient pressure around this temperature. | acs.orgnih.gov |

| Solvatochromic Dependence | The first absorption band shifts bathochromically (to longer wavelengths) as solvent dipolarity (SdP) and polarizability (SP) increase. | The probe is sensitive to the polarity of its environment. | nih.gov |

Scope and Objectives of the Research Outline

This article has provided a focused overview of this compound within the field of academic chemical research. The objective was to delineate its position by first establishing the historical and contemporary significance of the broader indoline class. Following this context, the specific role of this compound as a nitroindoline (B8506331) derivative and its unique application as a solvatochromic probe were detailed. The content has strictly adhered to these academic and research-focused topics.

Targeted Academic Disciplines

The primary academic disciplines that utilize this compound are centered around chemistry and physics. Specifically, it is a subject of interest in:

Physical Chemistry and Solution Chemistry: Researchers in these fields employ this compound to investigate the fundamental properties of solvents and the nature of intermolecular interactions. Its solvatochromic properties are particularly valuable for these studies. acs.orgnih.govacs.org

Analytical Chemistry: The compound serves as a reference or probe molecule in the development of new analytical methods, such as solvent polarity and basicity scales. scispace.comacs.org

Medicinal Chemistry: As a synthetic intermediate, it is a key building block in the synthesis of more complex molecules with potential therapeutic applications. ontosight.aiacs.org

Materials Science: The compound is explored for its potential use in the development of new materials, particularly those with specific electronic or optical properties.

Contribution to Existing Knowledge

This compound has made significant contributions to the existing body of scientific knowledge. A notable application is its use as a molecular probe to study the structural dynamics of liquid water. acs.orgnih.gov Research has shown that the peak wavenumber of its first absorption band displays a distinct minimum at 43 °C, indicating a structural change in liquid water at ambient pressure. acs.orgnih.govacs.org

Furthermore, in conjunction with its acidic counterpart, 5-nitroindoline, it has been instrumental in developing a generalized solvent basicity scale. scispace.comacs.org In this context, this compound serves as a non-acidic homomorph, a molecule with a similar structure but lacking the acidic proton. This allows for the isolation and quantification of solvent basicity effects on the UV/Vis spectrum. scispace.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTWOKSFYDNPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171980 | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-25-6 | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Methyl 5 Nitroindoline

Conventional Synthetic Approaches

Conventional methods for synthesizing 1-Methyl-5-nitroindoline typically involve direct functionalization of an indoline (B122111) precursor or the construction of the molecule through a series of steps.

The direct introduction of a nitro group onto the indoline scaffold is a fundamental electrophilic aromatic substitution reaction. However, the regioselectivity of this reaction is highly dependent on the substitution at the indoline nitrogen.

Nitration of an unsubstituted indoline under acidic conditions (protonated nitrogen) selectively yields 6-nitroindoline (B33760), as the ammonium (B1175870) group acts as a meta-director. thieme-connect.comresearchgate.net To achieve substitution at the 5-position, the nitrogen is typically protected with an electron-donating group, such as an acetyl group. The nitration of 1-acetylindoline, for instance, directs the incoming nitro group to the para-position, yielding 1-acetyl-5-nitroindoline (B1328934). thieme-connect.comresearchgate.net

Conversely, the direct nitration of 1-methylindoline (B1632755) has been reported to be challenging. Studies have shown that this reaction can lead to the formation of complex product mixtures and may fail to produce the desired 5-nitro product cleanly. sci-hub.se This difficulty necessitates the use of multi-step strategies that circumvent the direct nitration of 1-methylindoline.

A more direct and common route to this compound is the N-alkylation of commercially available 5-nitroindoline (B147364). This approach builds the target molecule by forming the N-C bond in a dedicated step.

The methylation of the nitrogen atom of 5-nitroindoline is typically achieved by treating it with a suitable methylating agent in the presence of a base. A variety of reagents can be employed for this transformation. One effective method involves the use of dimethyl carbonate (DMC), which serves as a less toxic alternative to traditional methylating agents. google.comgoogle.com In this reaction, 5-nitroindole (B16589) is heated with dimethyl carbonate and a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). google.comgoogle.com Other classical methylating agents, including methyl iodide and dimethyl sulfate, can also be used. nih.govscirp.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the methylation of 5-nitroindole using dimethyl carbonate, heating the mixture to reflux for a few hours has been shown to result in high yields, often exceeding 95%. google.comgoogle.com The reaction progress can be monitored by techniques like HPLC or TLC to ensure the complete consumption of the starting material. google.com For other alkylations, phase transfer catalysts such as tetrabutylammonium (B224687) bromide may be employed to facilitate the reaction, particularly when dealing with less reactive substrates or biphasic systems. google.com

| Starting Material | Methylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |

| 5-Nitroindole | Dimethyl carbonate | K₂CO₃ | DMF | Reflux, 3 h | 97.1 | google.comgoogle.com |

| 5-Nitroindole | Iodomethane | NaH | DMF | Room temp, 1 h | 45 | chemicalbook.com |

| N-hydroxy-3-aroyl-5-nitroindoles | Dimethyl sulphate | K₂CO₃ | - | - | 89-96 | scirp.org |

Multi-step syntheses provide the flexibility to construct this compound from various precursors, allowing for greater control over the final structure.

One prominent strategy begins with indoline itself. This involves a sequence of protection, nitration, and methylation. For example, indoline can be protected with an acetyl group, followed by nitration to selectively install the nitro group at the 5-position, yielding 1-acetyl-5-nitroindoline. thieme-connect.com Subsequent removal of the acetyl group would provide 5-nitroindoline, which can then be methylated as described previously.

Another pathway starts from 5-nitroisatin. ontosight.aiamazonaws.com The isatin (B1672199) can be N-methylated to give This compound-2,3-dione (B1594101). amazonaws.com This intermediate can then undergo reduction of the two carbonyl groups at positions 2 and 3 to afford the final this compound. The reduction of N-alkyl-nitroisatins to the corresponding nitroindole nucleus has been demonstrated using mixed borohydride (B1222165) systems, suggesting the feasibility of reducing the carbonyls to methylenes. researchgate.net

A third approach could involve the N-methylation of 5-nitroindole to produce 1-methyl-5-nitroindole, a reaction that proceeds in high yield. google.comgoogle.comnih.gov The subsequent step would be the selective reduction of the C2-C3 double bond of the indole (B1671886) ring to form the indoline structure. The reduction of similar 1-methylindole (B147185) derivatives to the corresponding indoline has been documented. bhu.ac.in

N-Alkylation of 5-Nitroindoline Precursors

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly synthetic methods. researchgate.nettandfonline.compro-metrics.org

A significant green approach applicable to the synthesis of this compound is the use of dimethyl carbonate (DMC) as a methylating agent. google.comgoogle.com DMC is considered a green reagent because it is non-toxic and biodegradable, offering a safer alternative to hazardous substances like methyl iodide and dimethyl sulfate. google.com

Continuous flow chemistry represents another green technology that can be applied to the synthesis. pro-metrics.org Processes like nitration and hydrogenation can be performed in microreactors, which offer superior control over reaction temperature and time, minimize waste, and enhance safety, especially for highly exothermic reactions like nitration. nih.govbeilstein-journals.orgacs.org While a specific continuous flow synthesis for this compound is not widely reported, the principles have been successfully applied to the nitration of similar aromatic compounds and the hydrogenation of nitro groups in related structures. nih.govbeilstein-journals.org

Other green chemistry techniques, such as the use of microwave irradiation to accelerate reactions or the application of recyclable catalysts like zeolites, are broadly used in the synthesis of heterocyclic compounds and could potentially be adapted for the synthesis of this compound to reduce reaction times and energy consumption. rasayanjournal.co.in

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) have emerged as versatile tools in the synthesis of indole derivatives, serving as both environmentally benign solvents and effective catalysts. tandfonline.comrsc.org Their unique properties, such as low volatility, high thermal stability, and tunable acidity, make them attractive alternatives to traditional organic solvents. tandfonline.com

Brønsted acidic task-specific ionic liquids (TSILs) have been successfully employed to catalyze reactions for synthesizing indole derivatives. For instance, a sulfonic-acid-functionalized ionic liquid has been shown to be a highly efficient Brønsted acid catalyst for the synthesis of various indole derivatives, achieving good-to-high yields at room temperature under solvent-free conditions. cdnsciencepub.com This catalyst's reusability for up to ten consecutive runs without a significant loss in activity highlights its potential for sustainable chemical processes. cdnsciencepub.com

In the context of Fischer indole synthesis, a novel eco-friendly protonic ionic liquid, tetramethylguanidinium propanesulfonic acid trifluoromethylacetate ([TMGHPS][TFA]), has been developed. tandfonline.com This IL acts as both a catalyst and a medium, facilitating the synthesis of a wide variety of indole products in high yields with minimal use of organic solvents. tandfonline.com The recyclability of [TMGHPS][TFA] further underscores the green credentials of this methodology. tandfonline.com Similarly, a sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid has been prepared and used as a catalyst for the three-component reaction to produce spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. mdpi.com

The use of ionic liquids can significantly improve reaction rates, product distribution, and chemo-, regio-, and stereoselectivities in the synthesis of indole frameworks. tandfonline.com

Table 1: Examples of Ionic Liquids in Indole Synthesis

| Ionic Liquid Catalyst | Reaction Type | Key Advantages |

| Sulfonic-acid-functionalized ionic liquid | Michael addition | High yields, solvent-free, reusable catalyst. cdnsciencepub.com |

| [TMGHPS][TFA] | Fischer indole synthesis | Eco-friendly, high yields, recyclable. tandfonline.com |

| Sulfonated poly-4-vinyl pyridinium | Multi-component reaction | Efficient for spiro-indoline synthesis. mdpi.com |

| 1-carboxymethyl-3-methylimidazolium tetrafluoroborate | Fischer indole synthesis | Eco-friendly, efficient, reusable, easily recoverable. openmedicinalchemistryjournal.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of nitrogen-containing heterocycles, including indoles. rsc.org This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. rsc.orgmdpi.com

A notable application of microwave irradiation is the rapid intramolecular arene-alkene coupling reaction of N-aryl β-nitroenamines to produce 3-nitroindoles with good yields and complete regioselectivity. nih.gov Microwave heating has also been effectively used in the synthesis of spiro[indoline-pyranodioxine] derivatives, where it significantly improved the product yield compared to conventional heating. nih.gov For instance, a reaction that yielded 62% under reflux for 10 hours produced an 87% yield in just 9 minutes under microwave irradiation. nih.gov

Furthermore, microwave-assisted procedures have been developed for the synthesis of spiro-oxindole dihydroquinazolinone derivatives, demonstrating the versatility of this technology in creating complex heterocyclic systems. diva-portal.org The synthesis of novel functionalized spiro[indoline-3,2′-pyrrolidin]-2-one derivatives was completed in just 5 minutes using microwave assistance, a significant improvement over the 3 hours required by conventional methods. mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. In the realm of indole synthesis, several successful solvent-free methods have been reported.

For example, the synthesis of indole derivatives has been achieved with high efficiency at room temperature using a sulfonic-acid-functionalized ionic liquid as a catalyst in the absence of any solvent. cdnsciencepub.com This approach not only simplifies the reaction setup and workup but also allows for the easy recovery and reuse of the catalyst. cdnsciencepub.com

Another example involves the grinding of a Morita-Baylis-Hillman (MBH) adduct with 2,4-dinitrophenylhydrazine (B122626) in a mortar and pestle at room temperature to prepare phenylhydrazones, which are intermediates in the synthesis of substituted isatins. amazonaws.com Additionally, the synthesis of various indole derivatives has been successfully carried out between indole and substituted aromatic aldehydes using cellulose (B213188) sulfuric acid as a catalyst under solvent-free conditions. openmedicinalchemistryjournal.com

Nanoparticle Catalysis in Indoline Synthesis

Nanoparticle catalysis represents a frontier in chemical synthesis, offering high efficiency, selectivity, and reusability. In the context of indoline and indole synthesis, various nanoparticle-based catalysts have demonstrated significant potential.

Zinc oxide (ZnO) nanoparticles have been utilized as an efficient, green, and reusable catalyst for the one-pot, three-component synthesis of novel spiro[indoline-pyranodioxine] derivatives. nih.gov The catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. nih.gov

Palladium nanoparticles confined within the cages of MIL-101, a metal-organic framework, have shown enhanced activity and stability in the one-pot synthesis of indoles in water. acs.org This catalyst proved to be more effective than other supported palladium catalysts like Pd/MCM-41 and commercial Pd/C. acs.org

Iron(III) oxide (Fe3O4) magnetic nanoparticles (MNPs) have also been employed as a heterogeneous catalyst for the synthesis of various indole derivatives. nanochemres.org The magnetic nature of these nanoparticles allows for their easy separation from the reaction mixture using an external magnet, facilitating their recovery and reuse. nanochemres.org Furthermore, magnetic carbon nitride nanosheets functionalized with SbCl3@Fe3O4 have been developed as a reusable catalyst for the green synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com

The combination of nanoparticles with other materials, such as heteropolyacids or as part of nanocomposites, is also a promising strategy for creating advanced catalytic systems for synthesizing 3-substituted indoles with high efficiency and selectivity. rsc.org

Table 2: Nanoparticle Catalysts in Indole Synthesis

| Nanoparticle Catalyst | Synthetic Application | Key Features |

| ZnO nanoparticles | Synthesis of spiro[indoline-pyranodioxine] derivatives | Green, reusable, efficient under conventional and microwave heating. nih.gov |

| Pd nanoparticles in MIL-101 | One-pot indole synthesis in water | High activity, stability, and reusability. acs.org |

| Fe3O4 magnetic nanoparticles | Synthesis of various indole derivatives | Heterogeneous, easily recoverable with a magnet, reusable. nanochemres.org |

| SbCl3@Fe3O4/g-C3N4 | Synthesis of spiro[indole-quinazoline] derivatives | Magnetic, stable, high catalytic activity, green methodology. jsynthchem.com |

Regioselective Synthesis and Isomer Control

The ability to control the position of functional groups on the indoline ring is crucial for tailoring the properties of the final molecule. Regioselective synthesis and isomer control are therefore key considerations in the preparation of compounds like this compound.

Strategies for Site-Specific Functionalization

The 3-position of indole is typically the preferred site for electrophilic substitution. cdnsciencepub.com However, various strategies have been developed to achieve site-specific functionalization at other positions. For instance, the use of protecting groups can direct substitution to a desired location.

The Fischer indole synthesis is a classic method that can be adapted to produce specific indole isomers. Additionally, transition metal-catalyzed reactions, such as those involving palladium, have proven to be powerful tools for the regioselective synthesis of indole ring systems through the cycloaddition of 2-haloanilines with alkynes. acs.org

Control over Nitro Group Position

The position of the nitro group on the indoline or indole ring significantly influences the compound's chemical and biological properties. Controlling the regioselectivity of nitration is therefore of paramount importance.

A well-established strategy for controlling the position of the nitro group involves the nitration of indoline derivatives under different conditions. Nitration of protonated indoline selectively yields 6-nitroindoline because the protonated nitrogen acts as a meta-directing group. thieme-connect.com In contrast, nitration of 1-acetylindoline, where the nitrogen is not protonated, leads to the formation of 1-acetyl-5-nitroindoline as the N-acetyl group is para-directing. thieme-connect.com This approach has been successfully used in the synthesis of methyl 5-nitroindole-2-carboxylate and methyl 6-nitroindole-2-carboxylate. thieme-connect.com

The Bartoli indole synthesis is another method that provides regiocontrol, particularly for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes. youtube.com Furthermore, electrophilic nitration of indoles using reagents like trifluoroacetyl nitrate (B79036), generated in situ, can provide access to 3-nitroindoles under non-acidic and non-metallic conditions. rsc.org The reductive annulation of nitrosoaromatics with alkynes also offers a regioselective route to indole synthesis. nih.gov

Isolation and Purification Techniques for Isomers

The synthesis of this compound can often lead to the formation of positional isomers, such as 1-methyl-4-nitroindoline, 1-methyl-6-nitroindoline, and 1-methyl-7-nitroindoline, depending on the starting materials and reaction conditions. The separation and purification of the desired this compound from these isomeric impurities are critical steps to obtaining a pure product. The primary techniques employed for this purpose are chromatography and crystallization.

Chromatographic Methods

Chromatography is a powerful technique for separating closely related isomers based on their differential partitioning between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most common methods used for the separation of nitroindoline (B8506331) isomers.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a particularly effective method for the separation of nitroindoline isomers. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differences in hydrophobicity of the isomers; less polar isomers interact more strongly with the stationary phase and thus have longer retention times.

A practical guide for the synthesis of dinitroindolinyl-caged neurotransmitters details a preparative HPLC method for separating 5- and 7-nitroindoline (B34716) isomers, which can be adapted for the isomers of this compound. nih.gov The conditions involve using a C18 column with a mobile phase of water and acetonitrile, modified with trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov

Table 1: Representative HPLC Parameters for Separation of Nitroindoline Isomers

| Parameter | Value |

| Column | Reverse-Phase C18 (e.g., Alltech Altima C18, 22 mm x 250 mm) |

| Mobile Phase | Isocratic elution with 80% Water, 20% Acetonitrile, 0.1% TFA |

| Flow Rate | 10 mL/min (preparative) |

| Detection | UV Absorbance at 254 nm and/or 350 nm |

| Sample Injection | 10 mg of the isomeric mixture |

| Elution Profile | Compound 10 (5-nitroindoline) elutes at ~15 min; Compound 11 (7-nitroindoline) elutes at ~11 min |

This data is based on the separation of 5- and 7-nitroindolines and serves as a representative example for the separation of 1-methyl-nitroindoline isomers. Actual retention times may vary for 1-methyl derivatives. nih.gov

For analytical purposes, a lower flow rate of 0.5 mL/min on an analytical C18 column can be used to assess the purity of the fractions. nih.gov

Column Chromatography:

Column chromatography is a widely used preparative technique for the separation of larger quantities of isomeric mixtures. The choice of the stationary phase (typically silica (B1680970) gel) and the eluting solvent system is crucial for achieving good separation. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). google.com

For instance, in the synthesis of 1-methylindole derivatives, column chromatography over silica gel has been successfully used to separate the desired product from its precursors or byproducts. google.com A typical solvent system for the separation of moderately polar compounds like nitroindoles on silica gel would be a mixture of a nonpolar solvent (like heptane (B126788) or hexane) and a moderately polar solvent (like ethyl acetate). google.com The optimal ratio of the solvents is determined by TLC to achieve a significant difference in the Retention factor (R_f) values of the isomers, ideally with the R_f of the main component being around 0.3 for effective separation. reddit.com

Crystallization Techniques

Fractional Crystallization:

Fractional crystallization is a method that separates compounds based on differences in their solubility in a particular solvent. wikipedia.org If the isomers of this compound exhibit sufficiently different solubilities, this technique can be an effective and scalable purification method. The process involves dissolving the mixture of isomers in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. The least soluble isomer will crystallize out first, while the more soluble isomers remain in the mother liquor. mdpi.com The purity of the crystals can be enhanced by repeating the crystallization process.

The choice of solvent is critical and is often determined empirically. Solvents in which the desired isomer has a steep solubility curve (i.e., highly soluble when hot and poorly soluble when cold) are ideal.

Chiral Separation:

In cases where the this compound derivative possesses a chiral center, separation of the enantiomers is necessary. This is typically achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, the enantiomeric excess of a chiral 7-methyl-1-(naphthalen-2-ylsulfonyl)-5-nitroindoline was determined by HPLC using a CHIRALPAK AS-H column with a mobile phase of hexane/2-propanol. rsc.org While this applies to a more complex derivative, the principle is the same for any chiral this compound compound.

Iii. Chemical Transformations and Reactivity of 1 Methyl 5 Nitroindoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The reactivity and orientation of these substitutions on the 1-Methyl-5-nitroindoline ring are significantly influenced by the existing substituents.

The nitro group (-NO₂) at the C-5 position is a powerful electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density away from the benzene (B151609) portion of the indoline (B122111) ring. libretexts.org This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene or indoline. The acetyl group on an N-acetylindoline stabilizes the structure, while the nitro group enhances electrophilicity, making the compound more susceptible to certain reactions like catalytic reduction but less so to electrophilic attack.

The position of any subsequent electrophilic attack is directed by the existing substituents. The indoline nitrogen is an ortho-, para-director, tending to direct incoming electrophiles to the C-5 and C-7 positions. However, the C-5 position is already occupied by the nitro group. The nitro group itself is a meta-director. libretexts.org

In cases of multiply-substituted indoles, the outcome can be complex. For instance, studies on similar 1-substituted-5-hydroxy-2-methylindoles show that electrophilic substitution is highly regioselective. Nitration of 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindole with hydrated ferric nitrate (B79036) results in the formation of the 4,6-dinitro derivative. niscpr.res.inniscpr.res.in This suggests that in the this compound system, the positions ortho (C-4) and para (C-6) to the activating indoline nitrogen, which are also meta to the deactivating nitro group, are the most likely sites for further electrophilic substitution. Acetylation of a related 3-acetyl-1-furfuryl-5-hydroxy-2-methylindole occurs at the C-6 position. niscpr.res.inniscpr.res.in

Nucleophilic Addition Reactions

While information regarding nucleophilic addition involving an acetate (B1210297) moiety is not available in the reviewed literature, a significant class of nucleophilic reactions has been documented for the closely related compound, 1-methyl-5-nitroindole. This process involves the electrochemical generation of a reactive intermediate that is then trapped by a nucleophile.

The preparative electrolysis of 1-methyl-5-nitroindole in acidic, hydromethanolic media leads to the formation of a reactive iminoquinone-type intermediate. cdnsciencepub.com This electrophilic intermediate is readily attacked by nucleophiles present in the solution. This reaction is highly regioselective, with the nucleophile adding exclusively to the C-4 position of the indole (B1671886) ring system. cdnsciencepub.comcdnsciencepub.com

This method allows for the synthesis of various 4-substituted amino derivatives. For example, when the electrolysis is carried out in the presence of methanol (B129727), the corresponding 4-methoxy-5-amino derivative is formed. The reaction is general for any good nucleophile present in the electrolytic solution. cdnsciencepub.com The generation of such imino-quinone methide type intermediates from other heterocyclic systems and their subsequent trapping with a wide range of C, O, N, S, and P-based nucleophiles has also been demonstrated, highlighting the versatility of this transformation. nih.gov

The proposed mechanism for the formation of 4-substituted derivatives begins with the electrochemical reduction of the nitro group of 1-methyl-5-nitroindole. This process, under acidic conditions, generates a highly reactive diiminoquinonium intermediate. cdnsciencepub.com This intermediate is a potent electrophile. A subsequent nucleophilic attack by a solvent molecule (like methanol) or another added nucleophile occurs at the C-4 position. This step is followed by tautomerization to re-aromatize the ring system, yielding the final 4-substituted 5-aminoindole (B14826) product. The 100% regioselectivity of the nucleophilic addition has been rationalized using AM1 calculations. cdnsciencepub.com

In related systems, such as the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles, kinetic experiments suggest that the rate-determining step is the initial nucleophilic attack of an anion (e.g., methoxide) on the electron-deficient indole ring. dicp.ac.cn This initial attack dearomatizes the ring and generates a nitronate intermediate, which then engages in further reactions. researchgate.net

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound and its analogs, providing access to 1-Methyl-5-aminoindoline, a valuable synthetic intermediate. A variety of methods have been developed to achieve this conversion with high efficiency and chemoselectivity.

Common methods include catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas or a hydrogen source such as hydrazine. rsc.orgscispace.com The reduction of 1-Methyl-5-nitro-1H-indole using a ruthenium-based catalyst with isopropanol (B130326) as a hydrogen source has been shown to produce 1-Methyl-5-amino-1H-indole in 95% yield. rsc.org

Metal-based reductions in acidic or neutral media are also widely used. Reagents such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH₄Cl), are effective for reducing aromatic nitro compounds. scispace.com For N-alkyl-nitroisatins, a related class of compounds, a mixed borohydride (B1222165) system of zirconium(IV) chloride (ZrCl₄) and sodium borohydride (NaBH₄) provides a rapid and direct conversion to the corresponding nitroindole. researchgate.net Additionally, lithium aluminum hydride (LiAlH₄) has been used for the simultaneous reduction of a nitro group and an amide side chain in other nitroindole derivatives. nih.gov Electrochemical methods also offer a pathway for the chemoselective reduction of nitro groups. researchgate.net

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-5-nitro-1H-indole | Ru(p-cymene)Cl₂]₂/DPPB, i-PrOH, 80 °C | 1-Methyl-5-amino-1H-indole | 95 | rsc.org |

| 5-Nitroindole (B16589) | 10% Pd/C, H₂, EtOAc | 5-Aminoindole | 67 | researchgate.net |

| 4-Nitroindole | LiAlH₄, THF/1,4-dioxane, reflux | 4-Aminoindole | Good | nih.gov |

| N-(3-Chloropropyl)-5-nitroisatin | NaBH₄, ZrCl₄ | N-(3-Chloropropyl)-5-nitroindole | - | researchgate.net |

| 4-Nitroacetophenone | 10% Pd/C, Hydrazine | 4-Aminoacetophenone | 55.3 | scispace.com |

Conversion to Amine Derivatives

The reduction of the nitro group is a cornerstone of this compound chemistry, providing a gateway to the corresponding amine, 1-methyl-indolin-5-amine. This transformation is crucial for the synthesis of more complex molecules and is achieved through various methods, including catalytic hydrogenation and chemical reduction.

Several reducing systems have been proven effective for this conversion. For instance, the nitro group can be reduced to an amino group using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in the presence of HCl. Another documented method involves the reduction of a related nitroindole substrate during a reaction intended for a photo-induced reductive Heck cyclization, where the nitro group was preferentially reduced to an amine in an 80% yield. nih.gov These methods highlight the accessibility of the 5-amino derivative, a valuable intermediate in synthetic chemistry.

Catalytic Hydrogenation Methods

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of the nitro group in this compound and related compounds. This process typically involves molecular hydrogen (H₂) in the presence of a metal catalyst.

A widely used and effective catalyst is palladium on carbon (Pd/C). The reduction is generally carried out in a solvent like ethyl acetate or ethanol. For example, various nitroindoles are routinely reduced at room temperature in an autoclave under approximately 50 atm of hydrogen with a 5% palladium-charcoal catalyst. psu.edu

Continuous flow hydrogenation represents a more modern approach, offering enhanced safety and scalability. In this setup, a solution of the nitro-compound is passed through a reactor containing the catalyst. This method was successfully used to convert 5-nitroindoline (B147364) to its amine intermediate, a process directly applicable to its N-methylated counterpart. nih.gov

Furthermore, transfer hydrogenation offers an alternative to using pressurized hydrogen gas. A highly effective and versatile homogeneous catalyst system composed of [Ir(cod)Cl]₂ and 1,10-phenanthroline (B135089) has been demonstrated for the selective transfer hydrogenation of nitroarenes to anilines, using 2-propanol as the hydrogen source. rsc.org This method achieved a remarkable 95% yield for the reduction of 1-methyl-5-nitro-1H-indole, showcasing its efficiency. rsc.org

| Method | Catalyst/Reagent | Conditions | Yield | Reference |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon | Ethyl acetate/Ethanol, Room Temp, 50 atm | High | psu.edu |

| Transfer Hydrogenation | [Ir(cod)Cl]₂ / 1,10-phenanthroline | 2-Propanol, KOH | 95% | rsc.org |

| Continuous Flow Hydrogenation | Not specified | Flow reactor | 61% (for amine intermediate) | nih.gov |

| Chemical Reduction | SnCl₂ / HCl | Not specified | Good | |

| Chemical Reduction | Iron powder / HCl | Not specified | Good |

Electrochemical Reduction Studies

Electrochemical methods provide a powerful and controllable alternative for the reduction of nitro compounds, offering high chemoselectivity. researchgate.net Studies on related compounds like 5-nitroindole provide significant insight into the potential electrochemical behavior of this compound. grafiati.comgrafiati.comacademictree.org

The choice of electrode material and electrolytic conditions is critical for the success and selectivity of the electrochemical reduction. For the chemoselective electrohydrogenation of nitro groups, electrodes with high hydrogen overvoltage and catalytic activity are preferred.

Research has shown that Devarda copper and Raney cobalt electrodes are effective for the selective reduction of nitro groups in slightly acidic (pH ≈ 3) or neutral (pH ≈ 5-6) methanol-water solutions. researchgate.net These electrode materials, often prepared as particles embedded in a nickel matrix, facilitate hydrogenation through chemisorbed hydrogen. researchgate.net Another study on the preparative electroreduction of 5-nitroindole employed a mercury (Hg) cathode in aqueous methanol with hydrobromic acid (HBr) as the supporting electrolyte. researchgate.net The conditions, including acid concentration, cathode material, and potential, must be carefully controlled to achieve the desired product and avoid side reactions. researchgate.net

| Electrode Material | Electrolyte/Conditions | Target Functionality | Reference |

| Devarda Copper | Methanol-water, pH 3-6 | Nitro group | researchgate.net |

| Raney Cobalt | Methanol-water, pH 3-6 | Nitro group | researchgate.net |

| Mercury (Hg) | Aqueous methanol, HBr | Nitro group | researchgate.net |

A key advantage of electrochemical reduction is the ability to achieve high chemoselectivity, reducing a nitro group in the presence of other reducible functionalities. By carefully controlling the cathode potential, it is possible to selectively target the nitro group while leaving functions like esters, nitriles, or activated double bonds intact. researchgate.net

The electrochemical hydrogenation at cathodes like Devarda copper allows for the selective reduction of both aliphatic and aromatic nitro compounds. researchgate.net This selectivity stems from the mechanism, which involves the reaction of the substrate with chemisorbed hydrogen generated in situ, at potentials where direct electron transfer to other functional groups is minimized. researchgate.net This makes the electrochemical approach particularly valuable for the synthesis of complex molecules where sensitive functional groups must be preserved.

Photochemical Transformations

Nitroaromatic compounds, including nitroindoline (B8506331) derivatives, are known for their rich photochemistry. Irradiation with light can induce specific chemical reactions, a property exploited in various applications, such as photolabile protecting groups.

Photoinduced acylation is a process where an inert amide is photochemically converted into a highly reactive acylating agent. unifr.chrero.ch While this compound itself does not have an acyl group, its core structure is central to this chemistry. The process involves first acylating the indoline nitrogen, forming a 1-acyl-5-nitroindoline derivative. This N-acyl-nitroindoline is stable in its ground state but becomes a potent acyl donor upon irradiation. unifr.ch

The generally accepted mechanism for the photoreactivity of N-acyl-7-nitroindolines, which offers a model for other isomers, proceeds through the formation of a key intermediate upon UV irradiation. researchtrends.net This intermediate, a mixed acyl nitronic anhydride (B1165640), is formed via an acyl transfer from the nitrogen to one of the oxygens of the nitro group. researchtrends.netpsu.edu This highly reactive species can then be trapped by a nucleophile (such as an amine, alcohol, or water), resulting in the transfer of the acyl group and release of the nitroindoline moiety. unifr.chresearchtrends.net This strategy has been recognized as a valuable tool for peptide synthesis and the preparation of various amides and esters under mild, neutral conditions. unifr.chrero.ch The efficiency of the photolysis can be influenced by substituents on the indoline ring. psu.edu

Excited State Chemistry and Pathways

The photochemistry of nitroindoline derivatives, including this compound, is characterized by complex excited-state behavior that dictates the outcome of photoreactions. Upon absorption of light, these molecules are promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1). chemrxiv.orgnih.gov The subsequent chemical transformations largely proceed from this triplet state. chemrxiv.orgnih.gov

Two primary competing pathways have been identified in the photouncaging of related 1-acyl-7-nitroindolines, which provide insight into the potential reactivity of this compound. nih.gov These are the cyclization pathway and a nitro-acyl migration pathway. chemrxiv.orgnih.gov

Cyclization Pathway: This mechanism, initially proposed based on kinetic data, involves the formation of a cyclic intermediate from the triplet state. chemrxiv.orgnih.gov This intermediate, a nitronic anhydride, is a key species that can then react further. researchtrends.net The presence of the nitro group at the 5-position is thought to influence the electronic structure of the indoline scaffold, facilitating this cyclization. chemrxiv.orgnih.gov

Nitro-Acyl Migration Pathway: Computational studies have revealed an alternative pathway involving a direct migration of the acyl group to the nitro group. chemrxiv.orgnih.gov This process is described as a combination of Norrish Type I and a novel 1,6-nitro-acyl variation of a Norrish Type II mechanism. nih.gov The energy barriers for both the cyclization and migration pathways are relatively low, suggesting that both routes are plausible at room temperature. chemrxiv.orgnih.gov

The ultimate products of these photochemical reactions are dependent on the subsequent reactions of the key intermediates. For instance, the nitronic anhydride can be attacked by nucleophiles. researchtrends.net The specific pathway followed can be influenced by factors such as the substitution pattern on the indoline ring and the surrounding solvent environment. psu.edu While excessive electron-donating substituents can lead to non-productive excited state pathways, electron-withdrawing groups like the nitro group in this compound generally promote efficient photolysis. psu.eduresearchgate.net

It is important to note that the quantum yield, a measure of the efficiency of a photochemical reaction, can be significantly influenced by the rate of intersystem crossing and the population of the reactive triplet state. nih.gov For some dinitroindoline derivatives, improved quantum yields have been attributed to a higher population of the triplet state due to a greater number of available triplet excited states with the correct symmetry. nih.gov

Solvent Dependency of Photoreactions

The solvent environment plays a critical role in directing the photochemical reaction pathways of nitroindoline derivatives. nih.govwiley-vch.de The polarity and nucleophilicity of the solvent can determine the fate of key intermediates, leading to different product distributions. researchtrends.netwiley-vch.de

In the case of related 1-acyl-7-nitroindolines, a significant solvent-dependent dichotomy in the reaction products has been observed. researchtrends.netwiley-vch.de

In Aprotic Organic Solvents: In the presence of a small amount of a nucleophile like water, alcohol, or an amine, the primary reaction is the acylation of the nucleophile. nih.govwiley-vch.de This pathway proceeds through the nitronic anhydride intermediate, which acts as an effective acylating agent. researchtrends.net For example, in organic solvents with a low water content, the major products are the corresponding nitroindoline and a carboxylic acid. wiley-vch.deresearchgate.net This reactivity has been exploited for photochemical peptide synthesis. wiley-vch.de

In Aqueous Solutions: In contrast, when the photoreaction is carried out in a fully aqueous medium, the product distribution shifts dramatically. wiley-vch.de Instead of the nitroindoline, a nitrosoindole is formed along with the carboxylic acid. researchtrends.netwiley-vch.de This outcome suggests a different reaction mechanism dominates in water, one that involves an intramolecular redox reaction where the solvent water is not incorporated into the final products. wiley-vch.de

The solvatochromic behavior of this compound has also been studied to probe the structural changes of liquid water with temperature. acs.orgacs.org The peak wavenumber of its first absorption band shows a distinct minimum at 43°C, indicating a change in the structure of liquid water at ambient pressure. acs.orgacs.org This sensitivity to the solvent environment underscores the importance of solvent effects in the photophysical and photochemical properties of this molecule. acs.orgscispace.com

Table 1: Solvent-Dependent Photoreaction Products of 1-Acyl-Nitroindoline Analogs

| Solvent System | Major Products | Predominant Pathway | Reference |

| Aprotic Organic Solvent + Nucleophile (e.g., H₂O) | Nitroindoline, Carboxylic Acid/Ester/Amide | Acylation of Nucleophile | nih.gov, wiley-vch.de |

| Aqueous Solution | Nitrosoindole, Carboxylic Acid | Intramolecular Redox | wiley-vch.de, researchtrends.net |

Cyclization and Condensation Reactions

This compound and its derivatives are valuable precursors in a variety of cyclization and condensation reactions to generate more complex heterocyclic systems. These reactions often leverage the reactivity of the indole nucleus and the influence of the nitro group.

One significant application is in the synthesis of pyrrolo[3,2-e]indoles. beilstein-journals.org This involves the alkylation of an indolylacetonitrile derivative, which can be prepared from a 5-nitroindole precursor, followed by a base-induced cyclization in the presence of a silylating agent. beilstein-journals.org

Furthermore, 5-nitroindoles can react with anilines in the presence of a strong base like potassium tert-butoxide (t-BuOK) to form 5-nitroso-4-arylaminoindoles. nih.gov These intermediates can then undergo cyclization upon treatment with N,O-bis(trimethylsilyl)acetamide to yield pyrrolo[3,2-a]phenazines. nih.gov

Condensation reactions involving the isatin (B1672199) core of This compound-2,3-dione (B1594101) are particularly useful for constructing spirocyclic compounds. For instance, the reaction of this compound-2,3-dione with isatoic anhydride and an arylamine in a three-component reaction can produce spiro-oxindole dihydroquinazolinones. diva-portal.orgdiva-portal.org Similarly, condensation of 1-alkyl-5-nitroindoles with methyl-5-formyl-2-methoxybenzoate, using triethylsilane and trifluoroacetic acid, generates intermediates for the synthesis of zafirlukast (B1683622) derivatives. nih.gov

The reactivity of the isatin moiety is also demonstrated in the acid-catalyzed condensation with indoles to form trisindolines. nih.gov This reaction proceeds via an electrophilic attack on the C-3 position of the isatin. nih.gov

Moreover, the indole ring system itself can undergo rhodium-catalyzed reactions with halodiazoacetates, leading to a cyclopropanation at the C2-C3 double bond followed by ring expansion to form quinoline-3-carboxylates. beilstein-journals.org

Derivatization Strategies for Advanced Applications

The this compound scaffold serves as a versatile platform for the synthesis of derivatives with tailored properties for various advanced applications, particularly in medicinal chemistry and materials science.

The introduction of bioactive moieties to the this compound core is a common strategy to develop novel therapeutic agents. The indole nucleus is a privileged structure in drug discovery, known to interact with numerous biological targets. researchgate.net

One approach involves the alkylation of the indole nitrogen with various alkyl or bulky aryl groups. nih.gov For example, in the development of zafirlukast derivatives as inhibitors of the periodontal pathogen Porphyromonas gingivalis, modifying the N-methyl group with longer alkyl chains led to a significant increase in antibacterial activity. nih.gov However, branched or overly bulky substituents were found to be detrimental, indicating a specific spatial requirement for optimal activity. nih.gov

Another strategy is the condensation of 1-methyl-5-nitroindole derivatives with other heterocyclic precursors to create hybrid molecules. For instance, indole-appended pyrazole-thiazoles have been synthesized by the cyclization of indolyl chalcones with hydrazinothiazole. researchgate.net This molecular hybridization aims to enhance drug efficacy and overcome multidrug resistance. researchgate.net

Furthermore, the 5-nitro group can be reduced to an amino group, providing a handle for further functionalization. nih.gov This amino group can then be used to attach other pharmacophores or linking units to create conjugates with desired biological activities, such as c-Myc G-quadruplex binders with anticancer potential. nih.gov

A significant derivatization strategy for this compound involves its conversion into spiro-oxindole dihydroquinazolinones. These complex spirocyclic structures have shown promise as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), a potential target for cognitive-enhancing drugs. diva-portal.orgdiva-portal.orgnih.gov

The synthesis is typically achieved through a microwave-promoted three-component reaction of this compound-2,3-dione, an appropriate isatoic anhydride, and a primary amine. diva-portal.orgresearchgate.net This method provides a rapid and efficient route to these scaffolds. diva-portal.orgdiva-portal.org

Structure-activity relationship (SAR) studies on these compounds have revealed the importance of the substituent at the 5-position of the oxindole (B195798) ring. The presence of a nitro group at this position was found to be crucial for inhibitory activity against IRAP. diva-portal.org Computational modeling and molecular dynamics simulations suggest that the S-configuration of the spiro-oxindole dihydroquinazolinones is responsible for the observed inhibition. diva-portal.orgdiva-portal.orgnih.gov

Spectroscopic and Computational Characterization of this compound in Research

The structural integrity and electronic properties of this compound, a heterocyclic compound featuring a substituted indoline core, are primarily investigated using a combination of advanced spectroscopic methods and computational analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for its characterization, providing detailed insights into its molecular framework and the behavior of its functional groups.

Role in Materials Science

Use as a Molecular Probe

Its specific photophysical properties make it an excellent tool for investigating the microenvironment of various media.

This compound exhibits solvatochromism, meaning its light absorption spectrum changes with the polarity of the solvent. nih.gov It is used as a homomorph molecule to help create solvent scales. scispace.comacs.org Specifically, it is paired with 5-nitroindoline (B147364) to establish a solvent basicity (hydrogen-bond-accepting) scale. acs.org Because this compound lacks the acidic N-H proton of 5-nitroindoline, the differences in their solvatochromic shifts can be attributed to the hydrogen-bond donating ability of the solvent. acs.org

| Probe Molecule | Property Measured | Homomorph | Reference |

| 5-Nitroindoline (NI) | Solvent Basicity (SB) | This compound (MNI) | acs.org |

A significant application of this compound is in studying the structural properties of liquid water. acs.orgnih.gov The molecule is sensitive to changes in the structure of water as a function of temperature. acs.orgnih.govacs.org The peak wavenumber of the first absorption band of this compound in water shows a minimum at 43 °C, which has been interpreted as evidence of a structural change in the liquid water at ambient pressure. acs.orgnih.gov This makes it a useful probe for investigating the complex nature and "anomalies" of water. acs.orgnih.govmdpi.com

V. Advanced Research Applications of 1 Methyl 5 Nitroindoline and Its Derivatives

Applications in Solvatochromism and Solvent Characterization

Solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent, is a powerful tool for investigating solvent-solute interactions at the molecular level. 1-Methyl-5-nitroindoline, owing to its significant change in dipole moment upon electronic excitation, exhibits pronounced solvatochromism. Its absorption spectrum, particularly the longest wavelength absorption band, is highly sensitive to the surrounding solvent's properties, such as its dipolarity and polarizability. This makes MNI an effective molecular probe for characterizing complex liquid environments.

Development of Solvent Basicity Scales

A primary application of this compound is in the development and refinement of solvent basicity scales. It serves as a crucial reference compound, or "homomorph," for 5-nitroindoline (B147364) (NI) in establishing scales like the Catalán SB (Solvent Basicity) scale. The underlying principle of this method, known as the solvatochromic comparison method, is to isolate a specific type of solvent-solute interaction.

5-nitroindoline possesses an N-H group, making it sensitive to solvent dipolarity, polarizability, and, importantly, the solvent's hydrogen bond acceptor basicity (the ability of the solvent to accept a hydrogen bond). In contrast, this compound has a methyl group in place of the acidic proton, preventing it from acting as a hydrogen bond donor. However, it retains a very similar molecular structure and electronic properties to NI.

By measuring the solvatochromic shifts of both NI and MNI in a range of solvents, researchers can quantify the contribution of hydrogen bonding. The solvatochromic behavior of MNI is attributed to non-specific effects, primarily solvent dipolarity and polarizability. It is assumed that these non-specific interactions have a similar effect on the NI molecule. Therefore, by subtracting the solvatochromic shift of MNI from that of NI, the contribution from the solvent's hydrogen bond basicity can be isolated. This difference forms the basis of the SB scale, providing a quantitative measure of a solvent's ability to accept a hydrogen bond.

Probing Solvent-Solute Interactions

The solvatochromism of this compound is governed by its interactions with the surrounding solvent molecules, specifically the solvent's dipolarity and polarizability. The molecule's rigid structure and the charge delocalization from the amino nitrogen's lone pair to the nitro group make it particularly sensitive to these environmental factors.

Solvent Dipolarity (SdP): This refers to the ability of a solvent to stabilize a solute's dipole moment through dipole-dipole interactions.

Solvent Polarizability (SP): This describes the ease with which the electron cloud of a solvent molecule can be distorted by the electric field of the solute, leading to induced dipole interactions.

Research has shown that the solvatochromic shifts of MNI are a linear function of these two properties. One study quantified this relationship, indicating that the solvatochromism of MNI is more significantly influenced by solvent polarizability than by dipolarity. This sensitivity allows MNI to be used as a probe to characterize the balance of these forces in various solvents and solvent mixtures. By measuring the absorption maximum of MNI in a given solvent, researchers can gain insight into the nature and strength of the non-specific interactions that govern solvation in that medium.

Role in Reaction Mechanism Elucidation

While extensively used for studying static solvent properties, the applications of MNI and its derivatives also extend into the realm of dynamic chemical processes, particularly in the field of photochemistry.

Studies in Photochemistry and Photoinduced Reactions

Nitroindoline (B8506331) derivatives, particularly N-acyl-7-nitroindolines, are well-known for their photoreactive properties. While not this compound itself, the study of these closely related compounds provides insight into the photochemical potential of the nitroindoline scaffold. These molecules serve as "caged compounds" or photocleavable protecting groups.

Upon irradiation with near-UV light, the N-acyl bond is cleaved. This process allows for the light-induced release of biologically active molecules, such as amino acids or neurotransmitters, with high spatial and temporal precision. The mechanism of this photo-release has been a subject of study, as it can proceed through different solvent-dependent pathways, making the understanding of the excited state dynamics crucial. Research into derivatives like 7-nitroindoline-S-thiocarbamates has expanded the scope of these photoreactive compounds, demonstrating that they can undergo both one-photon and two-photon photolysis, which is valuable for applications in materials science and micropatterning.

Mechanistic Investigations of Organic Transformations

Precursor in the Synthesis of Complex Heterocyclic Systems

The electron-withdrawing nature of the nitro group at the 5-position, combined with the reactivity of the indole (B1671886) nucleus, makes this compound and its derivatives versatile precursors for the construction of more elaborate heterocyclic architectures.

1-Alkyl-5-nitroindoles, including 1-methyl-5-nitroindole, serve as foundational molecules in the synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. The synthetic strategy commences with the vicarious nucleophilic substitution (VNS) of hydrogen in the 1-alkyl-5-nitroindole starting material. researchgate.net This initial step introduces an acetonitrile moiety at the 4-position of the indole ring, yielding 5-nitroindol-4-ylacetonitriles. researchgate.net

Subsequent alkylation of these intermediates with reagents such as ethyl chloroacetate, α-halomethyl ketones, or chloroacetonitrile, followed by treatment with chlorotrimethylsilane in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), facilitates a cyclization reaction. researchgate.net This process results in the formation of the pyrrolo[3,2-e]indole core, with a cyano group at the 1-position of the newly formed pyrrole ring and various substituents at the 2-position, depending on the alkylating agent used. researchgate.net The 1,2-dihydropyrrolo[3,2-e]indole fragment is a key structural component of several anticancer agents, highlighting the significance of these synthetic pathways. researchgate.net

Table 1: Synthesis of Pyrrolo[3,2-e]indole-1-carbonitriles from 1-Alkyl-5-nitroindole Derivatives

| Starting Material | Key Intermediate | Final Product Class |

|---|

Trisindoline derivatives are complex heterocyclic compounds characterized by an isatin (B1672199) core bearing two indole moieties. The synthesis of these molecules typically involves the acid-catalyzed condensation reaction between an isatin and an indole. While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, the general synthetic route allows for the incorporation of substituted indoles.

Given this, a derivative of this compound, specifically 1-methyl-5-nitro-1H-indole-2,3-dione (also known as 1-methyl-5-nitroisatin), can serve as the isatin component in this reaction. The reaction of this substituted isatin with an indole would be expected to yield a trisindoline derivative with a 1-methyl-5-nitro-substituted indolin-2-one core. The reactivity and yield of such reactions are influenced by the electronic nature of the substituents on both the isatin and indole rings.

Emerging Applications in Material Science

The photophysical and electronic characteristics of the this compound structure suggest its potential for use in the development of advanced materials.

While specific applications of this compound in organic electronic devices are not extensively documented, its parent compound, 1-methyl-5-nitro-1H-indole, is recognized as a key intermediate in the synthesis of various functional materials. myskinrecipes.com The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of molecules, a key consideration in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic characteristics of the indole scaffold through substitution makes derivatives of this compound potential candidates for further research in this area.

This compound exhibits interesting solvatochromic properties, meaning its absorption spectrum changes with the polarity of the solvent. nih.gov This sensitivity to the local environment is a valuable characteristic for molecular probes and sensors. The first electronic transition of this compound is described as a π (localized) → π* (delocalized) transition, arising from the excitation of an electron from a π electron pair on the amine-hybridized nitrogen atom. nih.gov

A study of this compound in liquid water at varying temperatures revealed a distinct relationship between the peak wavenumber of its first absorption band and the temperature. nih.gov A minimum in the absorption wavenumber was observed at 43 °C, indicating a change in the structure of the liquid water at that temperature. nih.govnih.gov This demonstrates the potential of this compound and its derivatives to be used as sensitive probes for studying the properties of materials at the molecular level.

Table 2: Solvatochromic Properties of this compound in Water

| Property | Observation | Implication |

|---|---|---|

| First Absorption Band | Peak wavenumber shows a minimum at 43 °C in liquid water. nih.govnih.gov | Indicates a structural change in liquid water at this temperature. nih.gov |

Chemical Biology and Tool Compounds

The ability of this compound to probe its molecular environment makes it a useful tool in the field of chemical biology. nih.gov Chemical probes are small molecules that can be used to study biological systems and processes. deakin.edu.au

The application of this compound to study the structural changes in liquid water as a function of temperature is a prime example of its utility as a tool compound. nih.gov By observing the changes in its absorption spectrum, researchers can gain insights into the hydrogen-bonding network and structural organization of water molecules. nih.gov This capability to report on the local environment without significantly perturbing the system is a key characteristic of an effective chemical probe. Further derivatization of the this compound scaffold could lead to the development of more specialized probes for investigating specific biological targets or cellular environments.

Probes for Biological Pathway Studies

Derivatives of the 5-nitroindole (B16589) scaffold, which is closely related to this compound, have emerged as potent probes for studying and targeting critical biological pathways implicated in cancer. One of the most significant applications is in the investigation of the c-Myc oncogene pathway. The promoter region of the c-Myc gene can form a non-canonical DNA structure known as a G-quadruplex (G4), which is a key regulator of c-Myc transcription. nih.gov Small molecules that can bind to and stabilize this G-quadruplex structure are valuable tools for modulating the c-Myc pathway and studying its downstream effects.

Researchers have synthesized a series of pyrrolidine-substituted 5-nitroindole derivatives that demonstrate a high affinity for the c-Myc promoter G-quadruplex. nih.gov These compounds serve as molecular probes to elucidate the role of G-quadruplex stabilization in cancer biology. Studies have shown that by binding to the c-Myc G-quadruplex, these derivatives can effectively downregulate the expression of the c-Myc oncogene at both the transcriptional and translational levels. nih.govnih.gov This targeted intervention allows for detailed investigation into the consequences of c-Myc inhibition.

Furthermore, the use of these 5-nitroindole derivatives as probes has revealed their ability to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.gov They have also been shown to increase the concentration of intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.govnih.gov For instance, the cytotoxic effect of one of the derivative compounds on HeLa cells was significantly reversed by pretreatment with N-acetyl cysteine (NAC), a ROS scavenger, confirming the role of ROS in its mechanism of action. nih.gov These findings highlight the utility of this compound-related compounds as chemical probes to dissect the intricate network of events within the c-Myc signaling pathway and its impact on cell fate.

| Compound | IC50 (µM) |

|---|---|

| 5 | 5.08 ± 0.91 |

| 7 | 5.89 ± 0.73 |

Investigations of Biomolecule Interactions

The precise characterization of interactions between small molecules and their biological targets is fundamental to drug discovery and chemical biology. Derivatives of this compound have proven to be excellent tools for such investigations, particularly in studying their binding to nucleic acid structures like the c-Myc G-quadruplex. nih.gov

A variety of biophysical and structural techniques have been employed to detail the interaction between pyrrolidine-substituted 5-nitroindoles and the c-Myc G-quadruplex DNA. Fluorescence intensity titrations and microscale thermophoresis (MST) are used to quantify the binding affinity of these compounds. nih.gov These methods provide valuable data on the strength of the interaction, which is crucial for establishing a structure-activity relationship (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy has offered even deeper insights into the binding mode of these derivatives. nih.govnih.gov NMR studies have revealed that some of the newly synthesized 5-nitroindole compounds interact with the terminal G-quartets at both the 5' and 3' ends of the G-quadruplex structure. nih.govnih.gov The data also indicates a binding stoichiometry of 2:1, meaning two molecules of the compound bind to one G-quadruplex structure. nih.govnih.gov This detailed structural information is vital for the rational design and optimization of more potent and selective G-quadruplex binders.

The investigation of these biomolecular interactions extends to cellular contexts, where the antiproliferative effects of these compounds are evaluated. The potency of these derivatives, often expressed as the half-maximal inhibitory concentration (IC50), directly correlates with their ability to interact with and stabilize the c-Myc G-quadruplex, leading to the inhibition of cancer cell growth. nih.gov For example, among a series of synthesized ligands, compounds 5 and 7 were found to be the most efficient in inhibiting the proliferation of human cancer HeLa cells, with IC50 values of 5.08 ± 0.91 µM and 5.89 ± 0.73 µM, respectively. nih.gov These studies underscore the importance of this compound derivatives as scaffolds for developing probes to investigate and understand the nuanced interactions between small molecules and complex biomolecules.

Vi. Future Directions and Research Challenges

Exploration of Novel Synthetic Pathways

The synthesis of 1-Methyl-5-nitroindoline and its parent compound, 1-methyl-5-nitroindole, has traditionally relied on established methylation techniques. However, a significant challenge has been the use of hazardous reagents like methyl iodide, which is highly toxic. google.comgoogle.com A key future direction is the development and optimization of more environmentally benign and efficient synthetic routes.

A notable advancement has been the use of dimethyl carbonate (DMC) as a "green" methylating agent for the N-methylation of 5-nitroindole (B16589), the precursor to this compound. google.comnih.gov This method, often carried out in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), offers a safer alternative to traditional protocols. google.comgoogle.comnih.gov Future research will likely focus on refining these greener methods, potentially exploring novel catalysts, solvent-free conditions, or alternative energy sources like microwave irradiation to improve yields and reduce reaction times, aligning with broader trends in sustainable chemistry. openmedicinalchemistryjournal.com

Furthermore, the exploration of electrochemical synthesis methods, which have been applied to the reduction of 1-methyl-5-nitroindole, could open new pathways for its preparation and modification. cdnsciencepub.com The development of one-pot procedures that combine multiple synthetic steps would also represent a significant increase in efficiency.

| Precursor | Methylating Agent | Base | Solvent | Key Advantage |

| 5-Nitroindole | Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | Environmentally friendly alternative to toxic methyl iodide. google.comnih.gov |

| 5-Nitroindole | Methyl Iodide | NaH | DMF | Traditional method, effective but uses highly toxic reagent. google.com |

Advanced Mechanistic Studies of Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its controlled application. Future research will necessitate the use of advanced spectroscopic and computational techniques to probe the intricate details of its chemical transformations.

One area of focus is the electroreduction of 1-methyl-5-nitroindole, which proceeds through the formation of highly reactive iminoquinone-type intermediates. cdnsciencepub.com Further studies are needed to fully characterize these transient species and understand the factors controlling the regioselectivity of subsequent nucleophilic additions. cdnsciencepub.com Similarly, the mechanism of PIII/PV=O-catalyzed reductive C-N coupling reactions involving 1-methyl-5-nitroindole requires deeper investigation to optimize catalyst performance and expand the reaction's scope. acs.orgnih.gov

The compound's established use as a solvatochromic probe to study the structure of liquid water highlights the sensitivity of its electronic structure to its environment. bohrium.comacs.orgnih.gov Advanced mechanistic studies could leverage this sensitivity to understand its behavior in various chemical environments, including its interactions with biological macromolecules. This involves dissecting how solvent polarity, polarizability, and specific interactions influence its ground and excited states. acs.orgmdpi.com

Development of New Derivatives with Tunable Properties

A major frontier in the research of this compound is the rational design and synthesis of new derivatives with finely tuned properties for specific applications. The core structure provides a versatile scaffold that can be chemically modified at several positions to modulate its electronic, steric, and biological characteristics.

Researchers have already begun synthesizing a wide array of derivatives for potential use as anticancer agents by targeting c-Myc G-quadruplex DNA or as enzyme inhibitors. nih.govresearchgate.net Future work will involve expanding these libraries of compounds, introducing diverse functional groups to the indole (B1671886) ring system and the N-1 position. The goal is to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov For example, the introduction of different substituents can alter the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for biological activity. nih.gov

Another promising direction is the development of this compound derivatives as photolabile "caged" compounds. mdpi.compsu.edu By attaching a biologically active molecule to the nitroindoline (B8506331) scaffold, it may be possible to create an inert pro-drug that can release the active compound upon irradiation with light, offering precise spatiotemporal control in biological experiments or targeted therapies. psu.edu The synthesis of derivatives with tunable photophysical properties, guided by computational studies, will be essential for this application. researchgate.net

| Derivative Class | Potential Application | Rationale for Development |

| 5-Nitroindole-based G4 Ligands | Anticancer Therapy | Targeting and stabilizing G-quadruplex DNA structures like the c-Myc promoter. nih.govresearchgate.net |

| Spiro-oxindole Dihydroquinazolinones | Enzyme Inhibition (e.g., IRAP) | Creating complex heterocyclic systems for specific enzyme active sites. diva-portal.org |